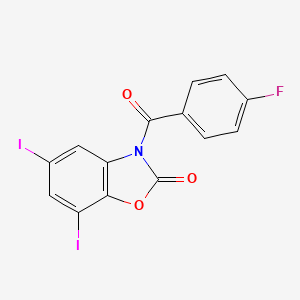

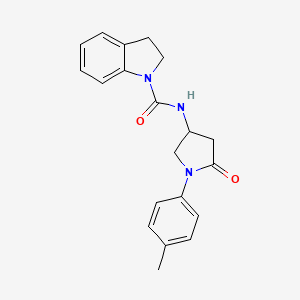

![molecular formula C18H12F3N5O B2784327 3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892479-27-5](/img/structure/B2784327.png)

3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups, including a phenyl group, a benzyl group, a trifluoromethyl group, and a triazolopyrimidinone group . These groups can confer various properties to the molecule, depending on their arrangement and the specific substituents present.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole and pyrimidine rings would likely make the molecule planar or nearly planar in those regions. The phenyl and benzyl groups could add additional complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the trifluoromethyl group is known to be quite electronegative, which could make the molecule a strong acid or reduce its basicity . The aromatic rings could also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the trifluoromethyl group could increase the compound’s electronegativity . The aromatic rings could contribute to the compound’s stability and possibly its solubility in organic solvents .科学的研究の応用

Synthesis and Structural Analysis

The compound 3-phenyl-6-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to a class of heterocyclic compounds that have been the focus of extensive synthetic efforts due to their interesting structural properties and potential therapeutic applications. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyridines, closely related to the triazolopyrimidinone structure, has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, featuring a metal-free oxidative N-N bond formation process. This method is notable for its short reaction time and high yields, which are crucial for efficient synthetic routes in medicinal chemistry research (Zheng et al., 2014).

Another synthetic approach involves the construction of fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol derivatives from precursor compounds through multi-step reactions. These synthetic routes are pivotal for generating a diverse library of triazolopyrimidinone derivatives for further biological evaluation (Nagaraju et al., 2013).

Antitumor Activity

The search for new antitumor agents has led to the exploration of triazolopyrimidinone derivatives. For example, pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, with some compounds displaying significant growth inhibitory activity. This suggests the potential of triazolopyrimidinone derivatives as a scaffold for developing new antitumor agents (Fares et al., 2014).

Antifungal Activities

The antifungal potential of triazolopyrimidinone derivatives has also been investigated, with new series of compounds being synthesized and tested against various fungal strains. The identification of compounds with significant antifungal activity further underscores the versatility of the triazolopyrimidinone core in the development of new antimicrobial agents (Borthakur et al., 2016).

特性

IUPAC Name |

3-phenyl-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N5O/c19-18(20,21)13-6-4-5-12(9-13)10-25-11-22-16-15(17(25)27)23-24-26(16)14-7-2-1-3-8-14/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTYLTWRSXFYGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

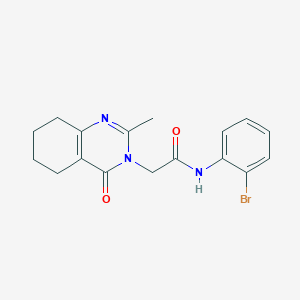

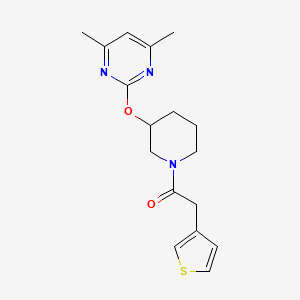

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2784249.png)

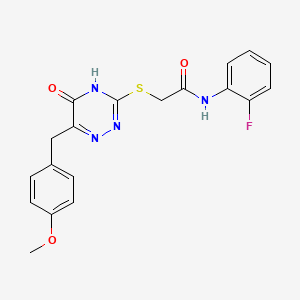

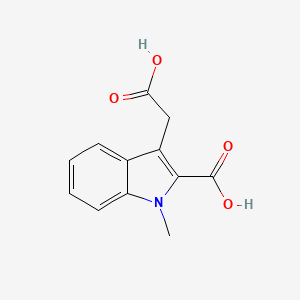

![N-methoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2784250.png)

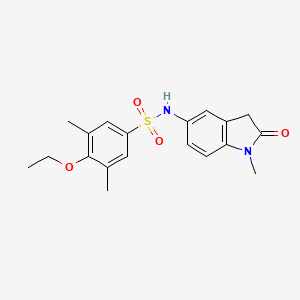

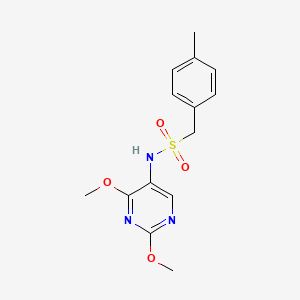

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)

![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}methanamine](/img/structure/B2784256.png)

![7-Furan-2-yl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2784261.png)